5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one
Description
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a dihydropyridinone derivative featuring a bromine atom at position 3, an amino group at position 5, and a 2-hydroxyethyl substituent at position 1.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2 |
InChI Key |
CIZYNOXQZGWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1N)CCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one typically involves the bromination of a suitable pyridine derivative followed by the introduction of the amino and hydroxyethyl groups. One common method involves the following steps:
Bromination: A pyridine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like acetonitrile.
Amination: The brominated intermediate is then reacted with an amine source, such as ammonia or an amine, under suitable conditions to introduce the amino group.
Hydroxyethylation: Finally, the amino-bromopyridine is reacted with an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-Amino-3-bromo-1-(2-oxoethyl)-1,2-dihydropyridin-2-one.
Reduction: 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-ol.
Substitution: 5-Amino-3-(substituted)-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one.
Scientific Research Applications
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a chemical compound with potential applications in various scientific fields. Research indicates its utility in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry this compound serves as a building block in synthesizing complex molecules, particularly in developing new pharmaceuticals and agrochemicals.
Biology The compound is studied for its potential biological activities, including antimicrobial properties. Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µg/mL, with IC50 values indicating moderate potency compared to standard chemotherapeutics. The compound was also tested for its ability to inhibit certain enzymes linked to metabolic syndromes and showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications.
Industry It is used in developing new materials and chemical processes, particularly in catalysis.
Antimicrobial Activity A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Cytotoxic Effects In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µg/mL, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
Enzymatic Studies The compound was tested for its ability to inhibit certain enzymes linked to metabolic syndromes. It showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications.
Mechanism of Action
The exact mechanism of action of 5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and hydroxyethyl groups allows for hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Substituent Variations at Position 1
The 1-position substituent significantly impacts solubility, steric effects, and metabolic stability. Key analogs include:
*Estimated based on structural composition.
- Hydroxyethyl vs. Methyl/Ethyl : The hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to methyl or ethyl analogs .
- Fluorinated Alkyl Chains : The 4-fluorobutyl substituent (CAS 1420793-21-0) enhances lipophilicity and metabolic resistance due to fluorine’s electronegativity and steric effects .
Substituent Variations at Positions 3 and 5
The bromine at position 3 and amino group at position 5 define the compound’s electronic profile:
- Amino Group at C5: The amino group in the target compound enables hydrogen bonding and serves as a site for further functionalization (e.g., acylation, sulfonation) .
- Bromine at C3 : Bromine’s electron-withdrawing nature activates the ring for electrophilic substitution or cross-coupling reactions, contrasting with fluorine’s stabilizing role in CAS 156772-63-3 .
Biological Activity
5-Amino-3-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique dihydropyridinone structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 231.98 g/mol. The compound features an amino group, a hydroxyethyl substituent, and a bromine atom, which are crucial for its biological interactions.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various metabolic pathways. This inhibition could lead to therapeutic effects in conditions influenced by these enzymes.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : The compound's mechanism may also involve interactions with cellular pathways associated with cancer proliferation and survival.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Potential to inhibit cancer cell growth through enzyme interaction. |
| Enzyme Inhibition | May inhibit key metabolic enzymes involved in disease progression. |
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of several derivatives of dihydropyridinones, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
A research article in Cancer Research explored the anticancer effects of this compound on various cancer cell lines. The study found that treatment with this compound resulted in reduced cell viability and induced apoptosis in specific cancer types. The mechanism was linked to the compound's ability to modulate signaling pathways related to cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
